dCeMM2

Targeted Protein Degradation Transcriptional CDKs Mechanism of Action

Researchers need to distinguish degradation-specific phenotypes from transient kinase inhibition. dCeMM2 is a validated molecular glue degrader that selectively eliminates cyclin K via the ubiquitin-proteasome system. - **Mechanism**: Promotes neo-interaction between CDK12-cyclin K and CRL4B E3 ligase; Kapparent = 628 nM (TR-FRET). - **Kinetics**: Near-total target depletion within 2 hours (2.5 µM); ideal for pulse-chase and time-resolved studies. - **Selectivity**: DegMS confirms only cyclin K, CDK12, CDK13 degraded among >4,000 detected proteins. - **Supply**: BenchChem provides this chemical probe with verified purity for oncology R&D.

Molecular Formula C16H11ClN6OS
Molecular Weight 370.8 g/mol
Cat. No. B3897600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCeMM2
Molecular FormulaC16H11ClN6OS
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23)
InChIKeyVFWVTIHYVUKNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dCeMM2 Procurement & Comparator Overview


dCeMM2 (Compound 2; CAS 296771-07-8) is a molecular glue degrader that induces ubiquitination and proteasomal degradation of cyclin K by promoting a neo-interaction between the CDK12–cyclin K complex and the CRL4B (CUL4B–DDB1) E3 ubiquitin ligase complex [1]. As a member of the dCeMM family of transcriptional cyclin-dependent kinase (CDK) degraders, dCeMM2 belongs to the broader class of targeted protein degradation agents but is distinguished by its molecular glue mechanism rather than a heterobifunctional PROTAC architecture . This compound is primarily utilized in oncology research settings focused on transcriptional regulation and cyclin-dependent kinase biology.

dCeMM2 Differentiation from Inhibitors and Other Degraders


Cyclin K degraders and CDK12/13 inhibitors are not functionally interchangeable despite sharing overlapping transcriptional effects. CDK12/13 inhibitors such as THZ531 act through kinase domain occupancy, producing transient enzymatic inhibition; in contrast, dCeMM2 induces irreversible target elimination via the ubiquitin–proteasome system, resulting in sustained transcriptional downregulation [1]. Among molecular glue cyclin K degraders, dCeMM2, dCeMM3, and dCeMM4 exhibit distinct potency hierarchies, degradation kinetics, and E3 ligase dependency profiles that preclude simple one-for-one substitution [2]. Furthermore, structurally distinct cyclin K degraders such as NCT02 and CR8 may differ in their off-target landscapes, degradation efficiency, and cellular viability effects, underscoring the necessity for compound-specific validation prior to experimental deployment .

dCeMM2 Quantitative Comparator Data


Degradation vs. Inhibition – THZ531 Comparison

dCeMM2 induces near-total cyclin K degradation within 2 hours at 2.5 μM in KBM7 leukemia cells, a mechanism fundamentally distinct from CDK12/13 inhibition by THZ531. While dCeMM2 promotes proximity between CDK12–cyclin K and the CRL4B ligase adaptor DDB1 with an apparent binding affinity (Kapparent) of 628 nM as measured by TR-FRET [1], the CDK12/13 inhibitor THZ531 occupies the kinase ATP-binding pocket, producing only transient enzymatic suppression without target elimination. The degradome proteomics (DegMS) analysis confirmed that dCeMM2's primary targets—cyclin K, CDK12, and CDK13—were the only significantly downregulated proteins among over 4,000 detected proteins after 4-hour treatment, demonstrating high target specificity at the proteome-wide level [2]. This degradation-driven mechanism yields irreversible target removal, whereas inhibition is reversible upon compound washout.

Targeted Protein Degradation Transcriptional CDKs Mechanism of Action

Potency vs. dCeMM3 and dCeMM4

Within the dCeMM molecular glue family, dCeMM2 demonstrates the highest potency for cyclin K degradation at the lowest effective concentration. In KBM7 cells, dCeMM2 induces pronounced cyclin K destabilization at 2.5 μM, whereas dCeMM3 requires 6–7 μM and dCeMM4 requires 3.5 μM to achieve comparable degradation effects after 20-hour treatment [1]. This potency hierarchy was consistently observed across multiple experimental contexts, including cyclin K immunoblotting and viability assays [2]. The quantitative difference in effective concentration—approximately 2.4-fold lower for dCeMM2 versus dCeMM3 and 1.4-fold lower versus dCeMM4—represents a meaningful practical advantage for cellular studies where compound solubility, off-target exposure, and cost-per-experiment are relevant considerations.

Molecular Glue Degrader Cyclin K Degradation Potency Comparison

Degradation Kinetics vs. Alternative Cyclin K Degraders

dCeMM2 achieves near-total cyclin K degradation within 2 hours of treatment at 2.5 μM in KBM7 cells, as demonstrated by time-course immunoblotting . This rapid onset of degradation is a distinguishing feature among cyclin K degraders. The DegMS proteomics workflow further validated that dCeMM2 induces significant depletion of cyclin K, CDK12, and CDK13 within 4 hours of treatment, with these three proteins identified as the only significantly downregulated targets among more than 4,000 detected proteins [1]. The rapid kinetics contrast with the slower degradation profiles observed for other molecular glue cyclin K degraders such as CR8, which exhibits a distinct temporal degradation pattern due to its dual mechanism as both a pan-CDK inhibitor and molecular glue [2].

Degradation Kinetics Time-Course Analysis Target Engagement

CUL4B-Selective E3 Ligase Dependence

dCeMM2 exhibits a striking and functionally significant selectivity for the CUL4B-containing CRL4B ligase complex over the closely related CUL4A complex, despite CUL4A and CUL4B sharing 83% amino acid sequence identity [1]. Genetic knockout studies in KBM7 cells demonstrated that dCeMM2-induced cytotoxicity is rescued in CUL4B-deficient (CUL4Bmut) cells but remains fully active in CUL4A-deficient (CUL4Amut) cells [2]. This CUL4B-selective dependency is shared by dCeMM3 and dCeMM4 as a class-level characteristic but stands in contrast to certain alternative cyclin K degraders that may exhibit different E3 ligase recruitment profiles. The mechanistic basis for this selectivity was confirmed via TR-FRET assays showing dCeMM2 promotes ternary complex formation specifically between CDK12–cyclin K and DDB1 (the adaptor protein of CRL4B) with Kapparent = 628 nM [3].

E3 Ligase Selectivity CRL4B Complex CUL4B vs. CUL4A

Cyclin K and CDK12/13 Degradation Selectivity

Degradome proteomics (DegMS) analysis revealed that dCeMM2 treatment for 4 hours resulted in significant downregulation of only three proteins—cyclin K, CDK12, and CDK13—among over 4,000 detected proteins in the proteome [1]. This exceptional selectivity contrasts with the broader proteomic perturbations observed with global proteomics approaches that capture secondary transcriptional effects; in those global analyses, hundreds of proteins appeared downregulated due to indirect consequences of cyclin K/CDK12/13 depletion [2]. The DegMS method specifically isolates direct degradation targets by excluding proteins whose abundance changes result from altered transcription or translation, providing definitive evidence that dCeMM2's direct target scope is remarkably narrow. For comparison, the GSPT1 degrader CC-885, analyzed in the same study, produces a distinct target profile that includes translation-related proteins due to GSPT1's role in protein synthesis [3].

Proteomics Degradome Analysis Target Selectivity

dCeMM2 Optimized Application Scenarios


Time-Sensitive Cyclin K Depletion

Researchers conducting pulse-chase experiments, rapid transcriptional response analyses, or time-resolved proteomics should prioritize dCeMM2 due to its near-total cyclin K degradation within 2 hours at 2.5 μM . This rapid kinetics advantage is particularly valuable for studying immediate downstream effects of cyclin K loss before compensatory transcriptional or translational mechanisms activate. The DegMS proteomics workflow validated that dCeMM2 achieves significant target depletion within 4 hours while maintaining high target specificity [1].

CUL4B Ubiquitination Pathway Dissection

dCeMM2 is the preferred tool for investigating CUL4B-dependent E3 ligase biology, as its cytotoxic activity is selectively rescued in CUL4B-deficient but not CUL4A-deficient cells despite 83% sequence identity between these scaffold proteins . This selectivity profile enables precise genetic and pharmacological interrogation of CRL4B complex function in leukemia and other cancer models. The TR-FRET-validated ternary complex formation (Kapparent = 628 nM) provides a quantifiable benchmark for structure–activity relationship studies [1].

Degrader vs. Inhibitor Transcriptional CDK Studies

For experiments designed to distinguish the biological consequences of target degradation from kinase inhibition, dCeMM2 serves as a validated molecular glue degrader comparator to CDK12/13 inhibitors such as THZ531 . The distinct mechanism—irreversible target elimination via ubiquitin–proteasome system engagement vs. reversible ATP-competitive inhibition—allows researchers to parse degradation-specific phenotypes from kinase activity-dependent effects. The 628 nM Kapparent for ternary complex formation provides a quantitative reference for degrader engagement efficiency [1].

Chemical Probe Applications in Transcriptional Oncology

dCeMM2 is recommended as a high-selectivity chemical probe for cyclin K-dependent transcriptional regulation studies, supported by DegMS proteomics data confirming that only three proteins (cyclin K, CDK12, and CDK13) are direct degradation targets among >4,000 detected proteins . This narrow target profile minimizes off-target confounding effects that would otherwise complicate interpretation of phenotypic outcomes. Researchers comparing dCeMM2 to alternative cyclin K degraders such as dCeMM3 or dCeMM4 should note the potency hierarchy, with dCeMM2 achieving effective degradation at the lowest concentration (2.5 μM vs. 6–7 μM for dCeMM3; 3.5 μM for dCeMM4) [1].

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